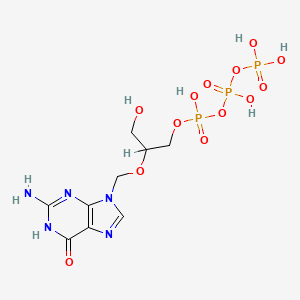

Ganciclovir triphosphate

描述

属性

IUPAC Name |

[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N5O13P3/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-24-5(1-15)2-25-29(20,21)27-30(22,23)26-28(17,18)19/h3,5,15H,1-2,4H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBABDJMYPMAQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86761-38-8 | |

| Record name | Ganciclovir triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086761388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GANCICLOVIR TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4I1J2ZM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Intracellular Synthesis of Ganciclovir Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular metabolic activation of the antiviral drug ganciclovir. The conversion of ganciclovir to its active triphosphate form is a critical prerequisite for its therapeutic efficacy against human cytomegalovirus (HCMV) infections. This document details the enzymatic cascade responsible for this transformation, presents key quantitative data, outlines experimental protocols for studying this process, and provides visual representations of the underlying pathways and workflows.

The Phosphorylation Cascade of Ganciclovir

Ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine, requires intracellular phosphorylation to its triphosphate form to exert its antiviral activity.[1] This process is a three-step enzymatic cascade, with the initial and rate-limiting step being catalyzed by a virus-encoded enzyme, ensuring selective activation in infected cells.

Step 1: Monophosphorylation by the Viral Kinase pUL97

Upon entry into an HCMV-infected cell, ganciclovir is first phosphorylated to ganciclovir monophosphate (GCV-MP). This crucial first step is catalyzed by the HCMV-encoded protein kinase pUL97.[1][2][3] This viral kinase exhibits a high affinity for ganciclovir, a characteristic that is central to the drug's selective toxicity for virus-infected cells. Uninfected cells lack this enzyme and therefore do not efficiently phosphorylate ganciclovir, minimizing host cell toxicity.[1] Mutations in the UL97 gene can lead to ganciclovir resistance by impairing this initial phosphorylation step.

Step 2: Diphosphorylation by Cellular Guanylate Kinase

Ganciclovir monophosphate is subsequently converted to ganciclovir diphosphate (GCV-DP) by the cellular enzyme guanylate kinase (GMPK).[4] This enzyme recognizes GCV-MP as a substrate, adding a second phosphate group. The efficiency of this step is crucial for the continued metabolic activation of the drug.

Step 3: Triphosphorylation by Cellular Kinases

The final phosphorylation step, the conversion of GCV-DP to the active ganciclovir triphosphate (GCV-TP), is carried out by various cellular kinases.[1][4] While phosphoglycerate kinase has been implicated, other nucleotide kinases may also contribute to this final conversion. GCV-TP is the pharmacologically active metabolite that inhibits viral DNA synthesis.

Quantitative Data on Ganciclovir Phosphorylation

The following tables summarize key quantitative parameters related to the intracellular synthesis and activity of this compound.

Table 1: Intracellular Concentrations and Half-life of this compound in HCMV-Infected Cells

| Parameter | Value | Cell Type | Reference |

| Maximum Intracellular GCV-TP Concentration | 43.7 ± 0.4 pmol/106 cells (~1.2 µM) | Human Foreskin Fibroblasts (HFF) | [5] |

| Intracellular Half-life of GCV-TP | 48.2 ± 5.7 hours | Human Foreskin Fibroblasts (HFF) | [5] |

Table 2: Enzyme Kinetic Parameters for Ganciclovir and Related Analogs

| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Reference |

| HCMV pUL97 Kinase | Cyclopropavir | 1,750 ± 210 | - | |

| Guanylate Kinase | (+)-Cyclopropavir Monophosphate | 57 | - | [6] |

| Guanylate Kinase | (-)-Cyclopropavir Monophosphate* | 1200 | - | [6] |

| Guanylate Kinase | GMP (natural substrate) | 61 | - | [6] |

| Guanylate Kinase | dGMP (natural substrate) | 82 | - | [6] |

Table 3: In Vitro Activity of Ganciclovir against Human Cytomegalovirus

| Parameter | Concentration Range | Cell Types | Reference |

| IC50 | 0.13 - 1.6 mg/L | Human Embryonic Lung or Foreskin Fibroblast Cells | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the intracellular synthesis of this compound.

3.1. Assay for Ganciclovir Phosphorylation by HCMV pUL97 Kinase (In-Cell Assay)

This protocol is adapted from methodologies describing cell-based kinase activity assays.

Objective: To quantify the phosphorylation of ganciclovir to GCV-MP by the viral kinase pUL97 in a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmid for HCMV pUL97 (wild-type or mutant)

-

Transfection reagent (e.g., FuGENE 6)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Ganciclovir

-

[3H]-Ganciclovir or [14C]-Ganciclovir

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation counter

-

HPLC system with a suitable anion-exchange column

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 24-well plates to be confluent on the day of transfection.

-

Transfect cells with the pUL97 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a negative control.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Ganciclovir Incubation:

-

Remove the culture medium and replace it with fresh medium containing a known concentration of ganciclovir, including a tracer amount of radiolabeled ganciclovir.

-

Incubate the cells for a defined period (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis and Sample Preparation:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

Quantification of Ganciclovir Monophosphate:

-

Option A: Scintillation Counting (Total Phosphorylation):

-

Spot a portion of the supernatant onto a filter paper disc (e.g., Whatman DE81).

-

Wash the discs extensively with a wash buffer (e.g., 1 mM ammonium formate) to remove unphosphorylated ganciclovir.

-

Measure the radioactivity retained on the discs using a scintillation counter. This represents the total amount of phosphorylated ganciclovir.

-

-

Option B: HPLC Analysis (Specific Metabolite Quantification):

-

Inject a portion of the supernatant onto an anion-exchange HPLC column.

-

Elute the phosphorylated metabolites using a salt gradient (e.g., ammonium phosphate).

-

Collect fractions and quantify the radioactivity in each fraction corresponding to the elution time of GCV-MP standard.

-

-

3.2. Measurement of Intracellular this compound by HPLC-MS/MS

This protocol is a synthesized methodology based on various published HPLC and LC-MS/MS methods for nucleoside analog analysis.

Objective: To extract and quantify the intracellular concentration of this compound from HCMV-infected cells.

Materials:

-

HCMV-infected Human Foreskin Fibroblasts (HFFs)

-

Ganciclovir

-

Ice-cold 60% methanol

-

Perchloric acid (HClO4)

-

Potassium hydroxide (KOH)

-

HPLC-MS/MS system

-

C18 reversed-phase column

-

Mobile phase A: Ammonium acetate or formate buffer (e.g., 10 mM, pH 7.5)

-

Mobile phase B: Acetonitrile or methanol

-

Internal standard (e.g., a stable isotope-labeled GCV-TP)

Procedure:

-

Cell Culture and Treatment:

-

Plate HFFs and infect with HCMV at a desired multiplicity of infection (MOI).

-

At a specific time post-infection (e.g., 72-96 hours), treat the cells with a known concentration of ganciclovir for a defined duration.

-

-

Extraction of Intracellular Metabolites:

-

Rapidly wash the cell monolayer twice with ice-cold PBS.

-

Add ice-cold 60% methanol to the cells and incubate at -20°C for at least 30 minutes to precipitate proteins and extract metabolites.

-

Scrape the cells and collect the methanol extract.

-

Alternatively, for acid extraction, add a specific concentration of cold perchloric acid (e.g., 0.5 M) to the cell pellet, vortex, and incubate on ice.

-

-

Neutralization (for acid extraction):

-

If using perchloric acid, neutralize the extract by adding a calculated amount of potassium hydroxide.

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

-

Sample Preparation for HPLC-MS/MS:

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

Add the internal standard.

-

Centrifuge to remove any remaining particulate matter.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample onto the C18 column.

-

Elute the analytes using a gradient of mobile phase B.

-

Detect and quantify GCV-TP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for GCV-TP and the internal standard.

-

Quantify the concentration based on a standard curve prepared with known amounts of GCV-TP.

-

Visualizing the Pathways and Workflows

4.1. Signaling Pathway of Ganciclovir Activation

Caption: Intracellular phosphorylation cascade of ganciclovir.

4.2. Experimental Workflow for Measuring Intracellular GCV-TP

Caption: Workflow for GCV-TP extraction and quantification.

4.3. Logical Relationship of Ganciclovir Activation and Resistance

References

- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 2. journals.asm.org [journals.asm.org]

- 3. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytomegalovirus UL97 mutations in the era of ganciclovir and maribavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SYNTHESIS AND ENANTIOSELECTIVITY OF CYCLOPROPAVIR PHOSPHATES FOR CELLULAR GMP KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ganciclovir Triphosphate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ganciclovir triphosphate, the active antiviral metabolite of the prodrug ganciclovir.

This compound is a synthetic nucleoside analogue of 2'-deoxyguanosine. Its primary role is the potent inhibition of viral DNA synthesis, particularly against human cytomegalovirus (CMV) and other members of the Herpesviridae family.[1][2][3] This document outlines its chemical and physical characteristics, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is the intracellularly formed, active form of ganciclovir. The chemical structure consists of a guanine base linked to an acyclic sugar moiety that has been triphosphorylated.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C9H16N5O13P3 | [4][5] |

| Molecular Weight | 495.17 g/mol | [4][5] |

| Appearance | Solid (form) | |

| Solubility (in water) | Solution in water | [5] |

| Purity (by HPLC) | ≥ 95% | [5] |

| Storage Conditions | -20 °C | [5] |

| Shelf Life | 12 months at -20 °C | [5] |

| Spectroscopic Properties | λmax: 252 nm, ε: 13.6 L mmol-1 cm-1 (Tris-HCl pH 7.5) | [5] |

Table 2: Chemical and Physical Properties of Ganciclovir (Prodrug)

| Property | Value | Reference(s) |

| Molecular Weight | 255.23 g/mol | [6] |

| Melting Point | 250 °C (decomposes) | [6] |

| Solubility (in water) | Slightly soluble | [6] |

Mechanism of Action and Antiviral Activity

The antiviral activity of ganciclovir is dependent on its intracellular conversion to this compound. This process is initiated by a viral-encoded protein kinase, such as the UL97 protein kinase in CMV-infected cells, which phosphorylates ganciclovir to its monophosphate form.[1][2] Cellular kinases subsequently catalyze the formation of the diphosphate and triphosphate derivatives.[2]

This compound acts as a competitive inhibitor of viral DNA polymerase.[1][3] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the acyclic sugar moiety of this compound prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and the cessation of viral DNA replication.[1]

The IC50 of this compound against CMV strains has been reported to be as low as 0.01 μM.[7]

Signaling Pathways

The incorporation of this compound into cellular DNA can induce DNA damage, triggering cellular responses that include cell cycle arrest and apoptosis.

Cell Cycle Arrest

Studies have shown that ganciclovir treatment can lead to an accumulation of cells in the S and G2/M phases of the cell cycle.[8][9][10] This is often associated with an increase in the protein levels of p53 and cyclin B1.[9]

Apoptosis

Ganciclovir-induced apoptosis is a key mechanism for its therapeutic effect in antiviral and cancer gene therapy applications. The process is initiated by the formation of DNA double-strand breaks, leading to the activation of apoptotic signaling cascades.[8][10][11]

Key events in ganciclovir-induced apoptosis include:

-

Activation of p53: Ganciclovir treatment leads to the accumulation of the p53 tumor suppressor protein.[11][12][13]

-

Death Receptor Upregulation: Increased expression of death receptors, such as CD95 (Fas), on the cell surface.[11]

-

Caspase Activation: Activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7.[10][11][13]

-

Mitochondrial Pathway Involvement: A decline in the anti-apoptotic protein Bcl-2 and the release of cytochrome c from the mitochondria.[10]

-

PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases.[11][13]

Caption: Ganciclovir-induced apoptosis signaling pathway.

Experimental Protocols

Biosynthetic Preparation and Purification of this compound

A method for the biosynthetic preparation of this compound has been described using murine colon cancer cells transduced with the herpes simplex virus-thymidine kinase (HSV-tk) gene.[14][15][16]

Workflow:

Caption: Workflow for the biosynthesis and purification of this compound.

Detailed Steps:

-

Cell Culture: Culture murine colon cancer cells (MC38) transduced with the herpes simplex virus-thymidine kinase gene (MC38/HSV-tk).

-

Ganciclovir Treatment: Expose the MC38/HSV-tk cells to 300 μM ganciclovir for 24 hours. This concentration and time have been shown to produce optimal intracellular levels of this compound.[14][16]

-

Extraction: Perform a methanolic extraction to isolate the intracellular metabolites.[14][16]

-

Purification: Purify the this compound from the cell extract using anion-exchange chromatography.[14][16]

-

Structural Confirmation: Confirm the structure of the purified product using mass spectral analysis and selective enzyme degradation.[14][16]

In Vitro Viral DNA Polymerase Inhibition Assay

The biological activity of purified this compound can be assessed through competitive inhibition experiments using viral and human DNA polymerases.[14][16]

Experimental Setup:

-

Reaction Mixture: Prepare a reaction mixture containing a DNA template, primers, deoxyribonucleoside triphosphates (including a radiolabeled dNTP), and the respective DNA polymerase (e.g., HSV DNA polymerase or human DNA polymerase α).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase to allow DNA synthesis.

-

Quantification of DNA Synthesis: Measure the incorporation of the radiolabeled dNTP into the newly synthesized DNA. This can be done by techniques such as trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

IC50 Determination: Plot the percentage of inhibition of DNA synthesis against the concentration of this compound to determine the 50% inhibitory concentration (IC50).

Note: A significantly lower IC50 for the viral DNA polymerase compared to the human DNA polymerase demonstrates the selective antiviral activity of this compound.[14][16]

This technical guide provides a foundational understanding of this compound for researchers in the fields of virology, pharmacology, and drug development. The provided information on its chemical properties, mechanism of action, and relevant experimental protocols is intended to facilitate further research and development of antiviral therapies.

References

- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 2. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C9H16N5O13P3 | CID 135514618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ganciclovir-triphosphate, Antiviral Nucleotides - Jena Bioscience [jenabioscience.com]

- 6. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. S- and G2-phase cell cycle arrests and apoptosis induced by ganciclovir in murine melanoma cells transduced with herpes simplex virus thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ganciclovir-induced apoptosis in HSV-1 thymidine kinase expressing cells: critical role of DNA breaks, Bcl-2 decline and caspase-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Herpes simplex virus thymidine kinase/ganciclovir-induced apoptosis involves ligand-independent death receptor aggregation and activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Apoptotic effect of ganciclovir on primary effusion lymphoma cells infected with Kaposi's sarcoma-associated herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cris.bgu.ac.il [cris.bgu.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthetic this compound: its isolation and characterization from ganciclovir-treated herpes simplex thymidine kinase-transduced murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Potent Antiviral: A Technical Guide to the Discovery and History of Ganciclovir Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and mechanism of action of ganciclovir and its pharmacologically active metabolite, ganciclovir triphosphate. We delve into the pivotal experiments that defined its therapeutic utility, present key quantitative data, and provide detailed methodologies for its study.

A Historical Perspective: From Discovery to Clinical Staple

Ganciclovir, chemically known as 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, emerged from the concerted efforts of antiviral research in the late 1970s and early 1980s.[1] Patented in 1980, its development was significantly influenced by the success of acyclovir, a precursor antiviral agent.[2] However, ganciclovir distinguished itself with markedly superior activity against human cytomegalovirus (CMV), a member of the herpesvirus family that posed a significant threat to immunocompromised individuals.[3]

The clinical development of ganciclovir was notably unconventional. Its profound efficacy in treating sight-threatening CMV retinitis in patients with Acquired Immunodeficiency Syndrome (AIDS) made the ethical implementation of placebo-controlled trials challenging.[4] This led to an extended period of "compassionate use," where the drug was provided to patients outside of formal clinical trials, a testament to its immediate and observable therapeutic benefit.[4] Ganciclovir ultimately received approval for medical use in 1988, solidifying its role as a cornerstone in the management of CMV infections.[2]

Mechanism of Action: A Tale of Two Kinases and a Polymerase

Ganciclovir is a prodrug, meaning it requires intracellular conversion to its active form, this compound, to exert its antiviral effect.[5][6] This bioactivation is a multi-step process that elegantly exploits the viral machinery, leading to a high degree of selectivity for infected cells.

The Phosphorylation Cascade

The conversion of ganciclovir to its triphosphate metabolite involves both viral and cellular enzymes.[3][7]

-

Monophosphorylation: The Rate-Limiting Step for Selectivity: The initial and most critical step is the phosphorylation of ganciclovir to ganciclovir monophosphate. This reaction is predominantly catalyzed by a virus-encoded protein kinase, the UL97 gene product in CMV-infected cells.[8] This enzymatic step is the primary determinant of ganciclovir's selectivity, as the viral kinase is significantly more efficient at phosphorylating ganciclovir than host cellular kinases.[8]

-

Diphosphorylation and Triphosphorylation: The Role of Cellular Enzymes: Subsequent phosphorylations to ganciclovir diphosphate and the active this compound are carried out by host cellular kinases, including guanylate kinase and phosphoglycerate kinase.[3][7]

Inhibition of Viral DNA Synthesis

This compound is a structural analog of deoxyguanosine triphosphate (dGTP), a natural building block of DNA.[5] This structural mimicry is the basis of its inhibitory action on viral DNA replication.

-

Competitive Inhibition: this compound competitively inhibits the incorporation of dGTP into the elongating viral DNA chain by the viral DNA polymerase (encoded by the UL54 gene in CMV).[6]

-

Chain Termination: Once incorporated into the viral DNA, this compound acts as a faulty substrate, leading to the slowing and eventual termination of DNA chain elongation.[6] This effectively halts the replication of the viral genome.

The selectivity of this compound for the viral DNA polymerase over cellular DNA polymerases further contributes to its therapeutic window.[3]

Quantitative Analysis of Ganciclovir's Antiviral Activity

The potency and selectivity of ganciclovir and its triphosphate form have been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Ganciclovir Against Human Herpesviruses

| Virus | Strain | Cell Line | IC₅₀ (µM) | Reference |

| Human Cytomegalovirus (HCMV) | AD169 | Human Foreskin Fibroblast | 4.1 | [4] |

| Herpes Simplex Virus-1 (HSV-1) | KOS | Human Embryonic Lung | 0.07 (as Elaidic Acid Ester) | [9] |

| Herpes Simplex Virus-1 (HSV-1) | Multiple Strains | Vero | 0.40 - 1.59 | [10] |

| Herpes Simplex Virus-2 (HSV-2) | G | HEL | 0.0064 | [11] |

| Varicella-Zoster Virus (VZV) | Ellen | Human Embryonic Lung | > GCV | [9] |

IC₅₀ (50% inhibitory concentration) is the concentration of the drug required to inhibit viral replication by 50%.

Table 2: Kinetic Parameters of Ganciclovir and this compound

| Parameter | Enzyme/Process | Value | Reference |

| Km | Ganciclovir for CMV UL97 Kinase | 1750 ± 210 µM | [12] |

| Ki | This compound for CMV DNA Polymerase | 22 nM | [13] |

| Ki | This compound for Cellular α-DNA Polymerase | 146 nM | [13] |

| Intracellular Half-life | This compound in HCMV-infected HFF cells | 48.2 ± 5.7 hours | [4][14] |

Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum. Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.

Key Experimental Protocols

The characterization of ganciclovir's antiviral properties relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments.

Plaque Reduction Assay for Antiviral Susceptibility

This assay is a gold standard for determining the in vitro efficacy of antiviral compounds.

Objective: To determine the concentration of ganciclovir required to reduce the number of viral plaques by 50% (IC₅₀).

Methodology:

-

Cell Culture: Human foreskin fibroblast (HFF) or other susceptible cell lines are seeded in 24-well plates and grown to confluence.[15]

-

Virus Inoculation: A standardized amount of CMV (typically 40-80 plaque-forming units per well) is inoculated onto the cell monolayers.[15]

-

Drug Treatment: After a viral adsorption period (e.g., 90 minutes), the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of ganciclovir (e.g., 0, 1.5, 3, 6, 12, 24, 48, and 96 µM).[15]

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for 7-14 days, allowing for the formation of viral plaques in the control wells.[15]

-

Plaque Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with a solution such as 0.8% crystal violet. The number of plaques in each well is then counted under a microscope.[15]

-

Data Analysis: The percentage of plaque reduction is calculated for each ganciclovir concentration relative to the untreated control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Quantification of Intracellular this compound by LC-MS/MS

This method allows for the precise measurement of the active form of ganciclovir within cells.

Objective: To quantify the intracellular concentrations of ganciclovir and its phosphorylated metabolites.

Methodology:

-

Cell Culture and Treatment: CMV-infected or mock-infected cells are incubated with ganciclovir for a specified period.

-

Cell Lysis and Extraction: The cells are harvested and lysed to release the intracellular contents. The intracellular metabolites are then extracted, often using a cold methanol-based solution.

-

Solid-Phase Extraction (SPE): The cell extract is subjected to solid-phase extraction to separate ganciclovir and its phosphorylated forms from other cellular components.[16][17] Different elution conditions (e.g., varying KCl concentrations) can be used to fractionate the monophosphate, diphosphate, and triphosphate species.[16][17]

-

Enzymatic Dephosphorylation: The fractions containing the phosphorylated forms of ganciclovir are treated with an enzyme such as acid phosphatase to convert them back to the parent ganciclovir.[16][17]

-

Second SPE: A second solid-phase extraction step is performed to desalt and concentrate the ganciclovir from the dephosphorylation reaction.[16][17]

-

LC-MS/MS Analysis: The purified ganciclovir is then quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[16][17] This technique provides high sensitivity and specificity for the detection and quantification of the analyte.

-

Data Analysis: The concentration of each phosphorylated form is calculated based on the amount of ganciclovir measured after dephosphorylation, and the results are typically normalized to the cell number or total protein content.

CMV DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the viral DNA polymerase.

Objective: To determine the kinetic parameters of inhibition (e.g., Ki) of CMV DNA polymerase by this compound.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant CMV DNA polymerase is used as the enzyme source. A primer-template DNA substrate, deoxynucleoside triphosphates (dNTPs, including dGTP), and radiolabeled dNTPs are prepared.

-

Reaction Mixture: The reaction is set up in a buffer containing the enzyme, primer-template DNA, a mixture of dNTPs, and varying concentrations of this compound.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme or dNTPs and incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Termination and Product Separation: The reaction is stopped, and the newly synthesized, radiolabeled DNA is separated from the unincorporated radiolabeled dNTPs, typically by precipitation or gel electrophoresis.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter or phosphorimager.

-

Data Analysis: The rate of DNA synthesis is determined at each inhibitor concentration. The Ki value is then calculated using kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots, to determine the type and potency of inhibition.[2]

Conclusion

The discovery and development of ganciclovir and its active triphosphate form represent a landmark achievement in antiviral therapy. Its unique mechanism of action, relying on a virally encoded kinase for initial activation, provides a high degree of selectivity and potency against CMV. The experimental protocols detailed herein have been instrumental in elucidating this mechanism and continue to be vital for the ongoing research into ganciclovir's efficacy and the development of novel antiviral agents. The quantitative data underscore its potent and selective inhibition of viral DNA replication, solidifying its indispensable role in the clinical management of CMV infections. This comprehensive understanding of this compound's history, mechanism, and methods of study provides a robust foundation for future research and development in the field of antiviral therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 6. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganciclovir - Wikipedia [en.wikipedia.org]

- 8. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Ganciclovir-triphosphate, Antiviral Nucleotides - Jena Bioscience [jenabioscience.com]

- 14. Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Intracellular Accumulation of Ganciclovir Triphosphate: A Deep Dive into the Core of Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Ganciclovir (GCV) stands as a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1] Its efficacy, however, is not derived from the administered pro-drug itself, but from its intracellular conversion to the active moiety, ganciclovir triphosphate (GCV-TP). The selective accumulation of GCV-TP within virus-infected cells is the lynchpin of its therapeutic window, offering potent antiviral activity while minimizing toxicity to uninfected host cells.[1][2] This technical guide delves into the mechanisms governing GCV-TP accumulation, presenting quantitative data, experimental methodologies, and the critical pathways involved.

The Activation Pathway: From Ganciclovir to this compound

Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, requires a three-step phosphorylation cascade to become pharmacologically active.[3] This process is initiated by a viral-specific enzyme, ensuring that the activation predominantly occurs in infected cells.

-

Monophosphorylation: Inside a CMV-infected cell, the viral protein kinase UL97 phosphorylates GCV to Ganciclovir monophosphate (GCV-MP).[4][5] This is the rate-limiting step and a key determinant of ganciclovir's selectivity.[6] Mutations in the UL97 gene are a common cause of ganciclovir resistance.[1]

-

Diphosphorylation: Cellular guanylate kinase then converts GCV-MP to Ganciclovir diphosphate (GCV-DP).[2][7]

-

Triphosphorylation: Finally, various cellular kinases, including phosphoglycerate kinase, catalyze the formation of the active GCV-TP.[2][7][8]

Once formed, GCV-TP acts as a competitive inhibitor of the viral DNA polymerase, getting incorporated into the elongating viral DNA chain and causing premature chain termination.[1]

Quantitative Analysis of GCV-TP Accumulation

The intracellular concentration and persistence of GCV-TP are critical for its antiviral effect. Several studies have quantified these parameters, providing valuable insights for drug development and dosage optimization.

Intracellular Half-Life and Concentration

Studies comparing GCV with other antiviral agents, such as Cyclopropavir (CPV), highlight differences in accumulation and persistence. In Human Cytomegalovirus (HCMV)-infected Human Foreskin Fibroblast (HFF) cells, GCV-TP demonstrates a longer half-life despite achieving lower maximum concentrations compared to CPV-TP, even when a higher initial concentration of GCV is used.[9]

| Parameter | Ganciclovir (GCV) | Cyclopropavir (CPV) | Reference |

| Incubation Concentration | 25 µM | 2.5 µM | [9] |

| Max. Triphosphate Level (pmol/106 cells) | 43.7 ± 0.4 | 121 ± 11 | [9] |

| Time to Max. Level (hours) | 96 | 120 | [9] |

| Intracellular Half-Life (t1/2, hours) | 48.2 ± 5.7 | 23.8 ± 5.1 | [9] |

| Area Under the Curve (pmol·h/106 cells) | 4,520 ± 420 | 8,680 ± 930 | [9][10] |

Data from studies in HCMV-infected HFF cells.

Another study reports a stable intracellular half-life for GCV-TP of 16.5 hours in CMV-infected cells.[11] The discrepancy in half-life values (48.2 hours vs. 16.5 hours) may be attributable to differences in experimental conditions, such as the multiplicity of infection (MOI) used.[9]

The Bystander Effect: Transfer to Uninfected Cells

A phenomenon known as the "bystander effect" has been observed, where GCV-TP can transfer from infected, HSV-TK-expressing cells to adjacent, uninfected (bystander) cells.[12][13] This intercellular communication enhances the overall cytotoxic effect of the therapy. The accumulation of GCV-TP in bystander cells is significant and depends on the proportion of infected cells and the GCV concentration.

| Co-culture Ratio (HSV-TK : Bystander) | GCV-TP in Bystander Cells (% of HSV-TK cells) | Reference |

| 50:50 | 50-80% | [12][13] |

| 10:90 | 50-80% | [12][13] |

Despite the consistent proportion, the absolute amount of GCV-TP in bystander cells was up to 8-fold lower in the 10:90 co-culture compared to the 50:50 culture, correlating with a lesser impact on cell survival.[12][13]

Experimental Protocols for GCV-TP Quantification

Accurate measurement of intracellular GCV-TP is essential for pharmacokinetic and pharmacodynamic studies. The standard methodology involves cell culture, drug treatment, metabolite extraction, and quantification by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][14]

General Experimental Workflow

-

Cell Culture and Infection: Human cell lines (e.g., HFF) are cultured and infected with CMV at a specific Multiplicity of Infection (MOI).

-

Drug Incubation: Infected cells are incubated with a known concentration of Ganciclovir for a specified duration.

-

Cell Harvesting and Lysis: Cells are washed to remove extracellular drug, counted, and then lysed to release intracellular contents.

-

Metabolite Extraction: An acid extraction (e.g., with perchloric acid or trichloroacetic acid) is performed to precipitate proteins and isolate the nucleotide pool, including GCV-TP.

-

Sample Neutralization and Preparation: The acidic extract is neutralized and prepared for chromatographic analysis.

-

Quantification: The sample is injected into an HPLC or LC-MS/MS system for separation and quantification of GCV-TP against a standard curve.

Detailed Methodological Considerations

-

Analytical Technique: LC-MS/MS is the preferred method for quantifying ganciclovir and its phosphorylated forms due to its high sensitivity and selectivity.[11][14] HPLC with UV or fluorescence detection can also be used.[14][15]

-

Sample Preparation: The extraction of nucleotides is a critical step. Perchloric acid is commonly used, followed by neutralization with potassium hydroxide. Care must be taken to ensure complete recovery and prevent degradation of the triphosphate metabolite.

-

Internal Standards: The use of a stable isotope-labeled internal standard for GCV is recommended for LC-MS/MS analysis to ensure accuracy and precision.[11]

-

Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.[15]

Conclusion

The selective accumulation of this compound in CMV-infected cells is a complex, multi-step process that forms the basis of ganciclovir's therapeutic success. The viral UL97 kinase ensures targeted activation, while the long intracellular half-life of GCV-TP provides sustained inhibition of viral replication. A thorough understanding of the quantitative aspects of GCV-TP accumulation, facilitated by robust experimental protocols, is paramount for developing next-generation antiviral therapies, optimizing treatment regimens, and overcoming mechanisms of drug resistance. The bystander effect further contributes to the drug's efficacy, highlighting the importance of intercellular dynamics in antiviral therapy. Continued research in this area will be vital for enhancing the clinical utility of ganciclovir and designing novel agents with improved accumulation profiles and therapeutic indices.

References

- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Ganciclovir - Wikipedia [en.wikipedia.org]

- 8. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Cytotoxicity and accumulation of this compound in bystander cells cocultured with herpes simplex virus type 1 thymidine kinase-expressing human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

- 15. mdpi.com [mdpi.com]

Ganciclovir Triphosphate and Viral DNA Polymerase: A Technical Deep Dive into a Critical Antiviral Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate interaction between ganciclovir triphosphate and viral DNA polymerase, a cornerstone of antiviral therapy against cytomegalovirus (CMV) and other herpesviruses. We will delve into the molecular mechanisms, present key quantitative data, detail experimental methodologies, and provide visual representations of the critical pathways and workflows involved in studying this interaction.

Mechanism of Action: Competitive Inhibition and Chain Termination

Ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine, requires intracellular phosphorylation to its active triphosphate form (GCV-TP) to exert its antiviral effect.[1][2] This activation is a multi-step process initiated by a viral-encoded protein kinase, such as the UL97 kinase in human cytomegalovirus (HCMV), followed by further phosphorylation by cellular kinases.[1][3][4] This preferential activation in virus-infected cells contributes to the drug's selective toxicity.[5]

Once formed, GCV-TP acts as a potent inhibitor of viral DNA polymerase through a dual mechanism:

-

Competitive Inhibition: GCV-TP is structurally similar to the natural substrate deoxyguanosine triphosphate (dGTP).[1] This allows it to compete with dGTP for the active site of the viral DNA polymerase.[1][2][3] By binding to the polymerase, GCV-TP effectively reduces the rate of viral DNA synthesis.

-

DNA Chain Termination: Upon incorporation into the growing viral DNA chain in place of dGTP, ganciclovir acts as a chain terminator.[1] Although ganciclovir possesses a 3'-hydroxyl group equivalent, its incorporation into the DNA strand leads to the formation of 'faulty' DNA, preventing the formation of phosphodiester bridges and destabilizing the strand.[2][6] This ultimately halts the elongation of the viral DNA, preventing viral replication.[1]

Quantitative Analysis of this compound-Polymerase Interaction

The efficacy of GCV-TP's interaction with viral DNA polymerase can be quantified through various kinetic parameters. These values are crucial for understanding the potency of the drug and the mechanisms of resistance.

| Parameter | Enzyme | Value | Virus | Reference |

| Ki (app) | Wild-Type HCMV Pol | ~4-fold lower than GCV-TP for (+)-CPV-TP | HCMV | [7] |

| Km (app) | Wild-Type HCMV Pol | ~10-fold lower than GCV-TP for (+)-CPV-TP | HCMV | [8] |

| kcat (app) | Wild-Type HCMV Pol | Slightly higher than GCV-TP for (+)-CPV-TP | HCMV | [8] |

| IC50 | Feline Herpesvirus Type-1 | 5.2 µM | FHV-1 | [9][10] |

| IC50 | Human OST TK- cells (expressing HSV1 TK) | 0.0019 µM | HSV-1 | [9] |

| IC50 | CMV AD169 strain | 0.9 mg/liter | HCMV | [11] |

| IC50 | Clinical HCMV strains | 0.7 mg/liter (range 0.2-1.9) | HCMV | [11] |

| MIC | HSV-2 G in HEL cells | 0.0064 µM | HSV-2 | [9] |

Experimental Protocols

The study of the this compound-viral DNA polymerase interaction relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Purification of Viral DNA Polymerase

A critical prerequisite for in vitro studies is the purification of the viral DNA polymerase. A common method involves overexpressing the polymerase in a heterologous system, such as baculovirus-infected insect cells (e.g., Sf9 cells).

Protocol:

-

Overexpression: Infect Sf9 cells with a recombinant baculovirus encoding the viral DNA polymerase.

-

Cell Lysis: Harvest the cells and resuspend them in a lysis buffer containing Tris, glycerol, Triton X-100, EDTA, DTT, NaCl, and protease inhibitors.

-

Clarification: Centrifuge the lysate to pellet cellular debris.

-

Affinity Chromatography: Load the supernatant onto a chromatography column with a resin that has a high affinity for a tag fused to the polymerase (e.g., His-tag, GST-tag).

-

Washing: Wash the column extensively to remove non-specifically bound proteins.

-

Elution: Elute the purified polymerase from the column using a specific elution buffer (e.g., containing imidazole for His-tagged proteins).

-

Dialysis and Storage: Dialyze the purified enzyme into a suitable storage buffer and store at -80°C.

Steady-State Enzyme Kinetics Assay

Enzyme kinetics assays are fundamental to determining parameters like Km, kcat, and Ki. A typical steady-state kinetics assay for viral DNA polymerase is as follows:

Materials:

-

Purified viral DNA polymerase

-

Radiolabeled primer-template DNA (e.g., 5'-32P-labeled)

-

Deoxynucleotide triphosphates (dNTPs), including dGTP

-

This compound (GCV-TP)

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, and BSA)

-

Quenching solution (e.g., EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager for quantification

Protocol:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, a fixed concentration of purified polymerase, and the radiolabeled primer-template.

-

Substrate/Inhibitor Addition:

-

For Km and kcat of dGTP: Add varying concentrations of dGTP to the reaction mixtures.

-

For Km and kcat of GCV-TP: Add varying concentrations of GCV-TP in the absence of dGTP.

-

For Ki of GCV-TP: Add a fixed, subsaturating concentration of dGTP and varying concentrations of GCV-TP.

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Separate the reaction products (extended primers) from the unextended primers using denaturing PAGE.

-

Quantification: Visualize and quantify the radiolabeled DNA bands using a phosphorimager.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax (from which kcat is calculated). For inhibition studies, use appropriate plots (e.g., Lineweaver-Burk) to determine the Ki.

Visualizing the Molecular Interactions and Experimental Processes

Diagrams generated using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

Ganciclovir's Mechanism of Action

References

- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Potency and Stereoselectivity of Cyclopropavir Triphosphate Action on Human Cytomegalovirus DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Quantifying Intracellular Ganciclovir Triphosphate Levels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of intracellular ganciclovir triphosphate (GCV-TP), the active antiviral metabolite of ganciclovir (GCV). Accurate measurement of intracellular GCV-TP is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanisms of toxicity.

Introduction

Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine used in the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1] For its antiviral activity, ganciclovir must be converted intracellularly to its triphosphate form. This process is initiated by a viral-encoded protein kinase, UL97 in CMV-infected cells, which phosphorylates ganciclovir to ganciclovir monophosphate (GCV-MP).[1][2] Subsequently, cellular kinases further phosphorylate GCV-MP to ganciclovir diphosphate (GCV-DP) and the active this compound (GCV-TP).[2] GCV-TP competitively inhibits viral DNA polymerase, leading to the termination of viral DNA elongation and suppression of viral replication.[1] Monitoring intracellular GCV-TP levels is essential for optimizing therapeutic efficacy and minimizing dose-related toxicities, such as hematological adverse effects.[3][4]

Metabolic Pathway of Ganciclovir

Ganciclovir enters the host cell and undergoes a three-step phosphorylation to become the active GCV-TP. This pathway highlights the necessity of both viral and cellular enzymes for its activation, conferring selectivity for virus-infected cells.

Caption: Metabolic activation of ganciclovir to its active triphosphate form.

Quantitative Data Summary

The following table summarizes intracellular GCV-TP concentrations reported in various studies. These values can serve as a reference for expected concentrations in similar experimental settings.

| Cell Type | Treatment Conditions | Intracellular GCV-TP Concentration | Reference |

| HCMV-infected HFF cells | 25 µM GCV | 43.7 ± 0.4 pmol/10⁶ cells | [5][6] |

| MC38/HSV-tk cells | 300 µM GCV for 24h | 7.5 nmol/10⁶ cells | [7] |

| U251tk and U251gfp coculture | 10 µM GCV for 24h | Detectable in bystander cells | [8] |

| Peripheral Blood Mononuclear Cells (PBMCs) from renal transplant recipients | Varies | Significant interindividual variability | [4] |

Experimental Protocols

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of intracellular GCV-TP.[3][9] The general workflow involves cell harvesting, intracellular metabolite extraction, and analysis by LC-MS/MS.

Experimental Workflow

Caption: General workflow for the quantification of intracellular GCV-TP.

Protocol 1: Intracellular Metabolite Extraction

This protocol is adapted from methodologies described for the extraction of phosphorylated nucleoside analogs.[3][7]

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

Methanol, 70% in water, pre-chilled to -20°C

-

Microcentrifuge tubes, 1.5 mL

-

Cell scraper

-

Centrifuge capable of 4°C operation

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with the desired concentrations of ganciclovir for the specified duration.

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cell monolayer twice with ice-cold PBS.

-

For adherent cells, add trypsin-EDTA and incubate until cells detach. For suspension cells, proceed to the next step.

-

Resuspend the detached cells in culture medium and transfer to a centrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

-

Cell Counting: Resuspend the final cell pellet in a known volume of PBS and determine the cell count using a hemocytometer or an automated cell counter. This is crucial for normalizing the final GCV-TP concentration.

-

Metabolite Extraction:

-

Centrifuge the counted cell suspension to pellet the cells.

-

Add 500 µL of pre-chilled 70% methanol to the cell pellet (for approximately 1x10⁶ cells).

-

Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant containing the intracellular metabolites to a new pre-chilled microcentrifuge tube.

-

Dry the extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until LC-MS/MS analysis.

-

Protocol 2: Quantification by LC-MS/MS

This protocol outlines a general approach for the analysis of GCV and its phosphorylated forms. The specific parameters may need to be optimized for the available instrumentation.[3][9]

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Anion exchange or porous graphitic carbon (PGC) HPLC column.

-

Mobile Phase A: Varies depending on the column, e.g., for PGC columns, aqueous ammonium bicarbonate or acetate.

-

Mobile Phase B: Acetonitrile.

-

Ganciclovir, GCV-MP, GCV-DP, and GCV-TP analytical standards.

-

Deuterated ganciclovir internal standard (e.g., ganciclovir-d5).

Procedure:

-

Sample Reconstitution: Reconstitute the dried cell extracts in a suitable volume of the initial mobile phase (e.g., 100 µL).

-

LC Separation:

-

Column: A Hypercarb® (porous graphitic carbon) column (e.g., 150 mm x 2.1 mm) is effective for separating phosphorylated species.[10]

-

Mobile Phases: The composition of mobile phases needs to be optimized. For example, Mobile Phase A could be water with 5mM hexylamine and 0.4% diethylamine, while Mobile Phase B is a mixture of acetonitrile and Mobile Phase A (60:40 v/v).[10]

-

Gradient Elution: A gradient elution is typically used to separate GCV and its phosphorylated forms. An example gradient could start with a low percentage of Mobile Phase B, which is gradually increased to elute the more retained phosphorylated forms.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Injection Volume: Inject 5-10 µL of the reconstituted sample.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for GCV, GCV-MP, GCV-DP, GCV-TP, and the internal standard must be determined by infusing the analytical standards into the mass spectrometer.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of GCV-TP standard spiked into a blank matrix (e.g., lysate from untreated cells).

-

The concentration of GCV-TP in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The final concentration is then normalized to the cell number and expressed as pmol or nmol per 10⁶ cells.

-

Alternative Method: Indirect Quantification An alternative method involves the enzymatic dephosphorylation of the extracted metabolites followed by the quantification of the resulting ganciclovir.[3][9] This method can be useful if analytical standards for the phosphorylated forms are not available.

-

Fractionation: Use solid-phase extraction (SPE) with an anion exchange sorbent to separate GCV, GCV-MP, GCV-DP, and GCV-TP into different fractions.[3][9]

-

Dephosphorylation: Treat the fractions containing the phosphorylated forms with an enzyme such as acid phosphatase to convert them back to ganciclovir.[3]

-

Quantification: Quantify the amount of ganciclovir in each fraction using a standard LC-MS/MS method for ganciclovir. The amount of ganciclovir in each fraction corresponds to the original amount of each phosphorylated species.

Conclusion

The quantification of intracellular this compound is a critical component of preclinical and clinical studies of ganciclovir. The protocols outlined above, based on LC-MS/MS, provide a robust and sensitive approach for these measurements. Careful sample preparation and normalization to cell number are essential for obtaining accurate and reproducible results. These data will aid researchers and clinicians in understanding the intracellular pharmacology of ganciclovir, which can inform dosing strategies and help to improve patient outcomes.

References

- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 2. Ganciclovir and Its Hemocompatible More Lipophilic Derivative Can Enhance the Apoptotic Effects of Methotrexate by Inhibiting Breast Cancer Resistance Protein (BCRP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthetic this compound: its isolation and characterization from ganciclovir-treated herpes simplex thymidine kinase-transduced murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ganciclovir Triphosphate in Herpes Simplex Virus (HSV) Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ganciclovir (GCV) and its active form, Ganciclovir triphosphate (GCV-TP), in the context of Herpes Simplex Virus (HSV) research. This document details the mechanism of action, provides quantitative data on its antiviral activity, and offers detailed protocols for key experimental assays.

Introduction

Ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine, is a potent antiviral agent used in the treatment of infections caused by members of the Herpesviridae family, including Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).[1] Its efficacy lies in its selective phosphorylation in virus-infected cells and subsequent inhibition of viral DNA synthesis. Ganciclovir itself is a prodrug that must be converted to its active triphosphate form to exert its antiviral effect.

Mechanism of Action

The selective antiviral activity of Ganciclovir is a multi-step process that begins with its phosphorylation, primarily initiated by a viral enzyme.

-

Initial Phosphorylation by Viral Thymidine Kinase (TK): In HSV-infected cells, Ganciclovir is first phosphorylated to Ganciclovir monophosphate (GCV-MP) by the virus-encoded thymidine kinase (TK). This is the rate-limiting step and a key determinant of Ganciclovir's selectivity, as cellular kinases in uninfected cells are much less efficient at phosphorylating the parent drug.

-

Conversion to Triphosphate Form: Cellular kinases subsequently phosphorylate GCV-MP to Ganciclovir diphosphate (GCV-DP) and then to the active this compound (GCV-TP).

-

Inhibition of Viral DNA Polymerase: GCV-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).

-

Chain Termination: Incorporation of GCV-TP into the growing viral DNA chain leads to the termination of DNA elongation. This is because GCV-TP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral replication.

Applications in HSV Research

This compound is a critical tool for various applications in HSV research, including:

-

Antiviral Susceptibility Testing: Determining the sensitivity of clinical and laboratory HSV strains to Ganciclovir.

-

Mechanism of Resistance Studies: Investigating mutations in the viral thymidine kinase (UL23 gene) and DNA polymerase (UL30 gene) that confer resistance to Ganciclovir.

-

Drug Discovery and Development: Serving as a benchmark compound for the evaluation of new anti-HSV agents.

-

Viral Replication Studies: Elucidating the kinetics and mechanisms of HSV DNA synthesis.

Quantitative Data

The antiviral activity of Ganciclovir against HSV is typically quantified by determining its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values can vary depending on the viral strain, cell line, and assay method used.

| Parameter | HSV-1 | HSV-2 | Assay Type | Cell Line | Reference |

| IC50 | 0.40 - 1.59 µM | - | Plaque Reduction | Vero | [2][3][4] |

| IC50 | 0.0019 µM (for TK+ cells) | - | Cytotoxicity | OST TK- | [5] |

| IC50 | 93.00 µM (for ACV-resistant TK- mutant) | - | Plaque Reduction | Vero | [2][3] |

| EC50 | - | 1.2 nM | Cytopathicity | E6SM | [5] |

| IC90 | 0.7 µM | - | Virus Yield Reduction | - | [6] |

| MIC | - | 0.0064 µM | Cytopathogenicity | HEL | [5] |

IC50 (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process (e.g., viral replication). EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response. IC90 (90% inhibitory concentration): The concentration of a drug that is required for 90% inhibition. MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the gold standard for determining the susceptibility of HSV isolates to antiviral drugs.[7]

Materials:

-

Susceptible cell line (e.g., Vero cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Herpes Simplex Virus stock of known titer

-

Ganciclovir stock solution

-

Overlay medium (e.g., MEM with 2% FBS and 0.4% SeaPlaque agarose)

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.5% crystal violet in 20% ethanol)

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Inoculation: The next day, aspirate the growth medium and infect the cell monolayers with a standardized amount of HSV (e.g., 40 plaque-forming units, PFU) per well.[7]

-

Virus Adsorption: Incubate the plates for 90 minutes at 37°C in a 5% CO2 atmosphere to allow for virus adsorption.[7]

-

Drug Treatment: Prepare serial dilutions of Ganciclovir in the overlay medium. After the adsorption period, remove the virus inoculum and overlay the cell monolayers with the Ganciclovir-containing medium. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 atmosphere, or until distinct plaques are visible in the virus control wells.[7]

-

Fixing and Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 10-15 minutes.

-

Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well using an inverted microscope.

-

Data Analysis: The drug concentration that reduces the number of plaques by 50% compared to the virus control is determined as the EC50.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

Susceptible cell line (e.g., BS-C-1 cells)

-

Complete growth medium

-

Herpes Simplex Virus stock of known titer

-

Ganciclovir stock solution

-

96-well and 24-well tissue culture plates

-

Materials for Plaque Reduction Assay (as listed above)

Procedure:

-

Cell Seeding and Infection: Seed susceptible cells in 96-well plates. Infect the confluent monolayers with HSV at a high multiplicity of infection (MOI), for example, 5 PFU per cell.[8]

-

Drug Treatment: After a 2-hour adsorption period, replace the virus inoculum with fresh medium containing serial dilutions of Ganciclovir.

-

Incubation: Incubate the plates overnight to allow for a single cycle of viral replication.[8]

-

Virus Harvest: Subject the plates to one cycle of freezing and thawing to lyse the cells and release the progeny virus.[8]

-

Virus Titer Determination: Perform 10-fold serial dilutions of the lysate from each well. Titrate the virus from each dilution on fresh monolayers of susceptible cells in 24-well plates using a standard plaque assay protocol.

-

Data Analysis: Calculate the virus titer (PFU/ml) for each Ganciclovir concentration. The concentration of Ganciclovir that reduces the virus yield by 90% (IC90) or 99% (IC99) compared to the untreated control is then determined.[6]

HSV DNA Polymerase Inhibition Assay

This in vitro assay directly measures the effect of this compound on the activity of purified HSV DNA polymerase.

Materials:

-

Purified HSV DNA polymerase

-

Activated DNA template-primer (e.g., calf thymus DNA)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [3H]dTTP)

-

This compound

-

Assay buffer (containing MgCl2, KCl, and a buffering agent like Tris-HCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated DNA template-primer, dATP, dCTP, dGTP, and radiolabeled dTTP.

-

Enzyme and Inhibitor Addition: Add the purified HSV DNA polymerase to the reaction mixture. For the experimental samples, also add varying concentrations of this compound. Include a control reaction without any inhibitor.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.

-

Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the newly synthesized DNA.

-

DNA Precipitation and Washing: Collect the precipitated DNA on glass fiber filters by vacuum filtration. Wash the filters extensively with TCA and then ethanol to remove unincorporated nucleotides.

-

Radioactivity Measurement: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the DNA polymerase activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Resistance to Ganciclovir

Resistance to Ganciclovir in HSV can arise through mutations in two primary viral genes:

-

Thymidine Kinase (UL23): Mutations that lead to reduced or absent TK activity prevent the initial, crucial phosphorylation of Ganciclovir. This is the most common mechanism of resistance.

-

DNA Polymerase (UL30): Less frequently, mutations in the viral DNA polymerase can alter the enzyme's structure, reducing its affinity for this compound.

Understanding these resistance mechanisms is vital for the development of new antiviral strategies and for the clinical management of HSV infections, particularly in immunocompromised patients.

References

- 1. ClinPGx [clinpgx.org]

- 2. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "In Vitro Synergism of Trifluorothymidine and Ganciclovir Against HSV-1" by J. A. Hobden, M. Kumar et al. [digitalcommons.xula.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Ganciclovir Triphosphate as a Substrate for DNA Polymerase: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent primarily used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2] Its therapeutic efficacy relies on its conversion to the active form, ganciclovir triphosphate (GCV-TP), which acts as a substrate and competitive inhibitor for viral DNA polymerase.[1][3][4] This document provides detailed application notes and experimental protocols for studying the interaction of GCV-TP with DNA polymerases, a critical aspect of understanding its mechanism of action and the development of antiviral resistance.

Mechanism of Action

Ganciclovir enters host cells and undergoes a three-step phosphorylation process to become the active GCV-TP. The initial and rate-limiting step is the monophosphorylation by a viral-encoded protein kinase, such as the UL97 kinase in CMV-infected cells.[1] This selective activation in infected cells is a key determinant of ganciclovir's therapeutic window. Subsequent phosphorylations to the di- and triphosphate forms are carried out by cellular kinases.[1][2][5]

GCV-TP is a structural mimic of deoxyguanosine triphosphate (dGTP) and acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate for incorporation into the elongating DNA strand.[1][3] Upon incorporation, GCV-TP significantly slows down or terminates DNA chain elongation, thereby inhibiting viral replication.[1][5] While it possesses a 3'-hydroxyl group-equivalent, the incorporation of GCV-TP distorts the DNA structure, leading to delayed chain termination after the addition of one more nucleotide.[6] The selectivity of ganciclovir is attributed to its much weaker inhibition of host cellular DNA polymerases.[5]

Data Presentation

The following tables summarize the kinetic parameters of this compound as an inhibitor and substrate for viral and human DNA polymerases.

Table 1: Inhibition of DNA Polymerases by this compound (GCV-TP)

| Enzyme Source | DNA Polymerase Type | Ki (nM) | Natural Substrate | Reference |

| Human Cytomegalovirus (Towne Strain) | Viral-induced DNA Polymerase | 22 | dGTP | [7] |

| Human Cells | DNA Polymerase α | 146 | dGTP | [7] |

Table 2: Kinetic Parameters for this compound (GCV-TP) Incorporation by HCMV DNA Polymerase

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| dGTP | 0.34 ± 0.04 | 1.1 ± 0.03 | 3.2 | [8] |

| GCV-TP | 0.81 ± 0.13 | 0.11 ± 0.01 | 0.14 | [8][9] |

Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis of GCV-TP Inhibition of DNA Polymerase

This protocol determines the inhibition constant (Ki) of GCV-TP for a DNA polymerase using a steady-state primer extension assay with a radiolabeled primer.[10][11]

Materials:

-

Purified DNA polymerase (e.g., HCMV DNA polymerase, human DNA polymerase α)

-

This compound (GCV-TP) solution

-

Deoxyguanosine triphosphate (dGTP) solution

-

Primer/template DNA duplex (designed to allow incorporation opposite a specific nucleotide)

-

[γ-32P]ATP for 5'-end labeling of the primer

-

T4 Polynucleotide Kinase

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)

-

Quenching Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager system

Procedure:

-

Primer Labeling: 5'-end label the primer with [γ-32P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled primer.

-

Primer/Template Annealing: Mix the 32P-labeled primer and the template DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 minutes and then slowly cool to room temperature to anneal.

-

Reaction Setup: Prepare reaction mixtures on ice. For each reaction, combine the reaction buffer, a fixed concentration of the 32P-labeled primer/template duplex, and varying concentrations of dGTP.

-

Inhibitor Addition: Add varying concentrations of GCV-TP to different sets of reaction tubes. Include a control set with no GCV-TP.

-

Enzyme Initiation: Pre-incubate the reaction mixtures at the optimal temperature for the DNA polymerase (e.g., 37°C) for 2 minutes. Initiate the reaction by adding a predetermined concentration of the DNA polymerase.

-

Time Course and Quenching: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), remove an aliquot of the reaction and add it to an equal volume of quenching solution to stop the reaction.

-